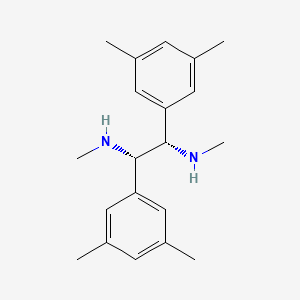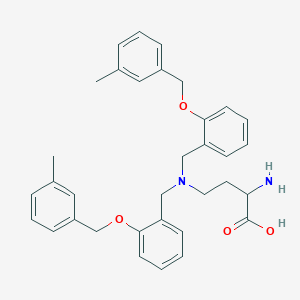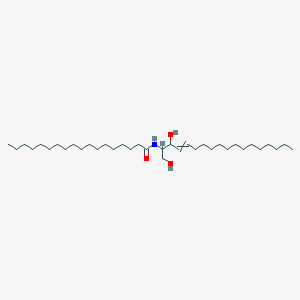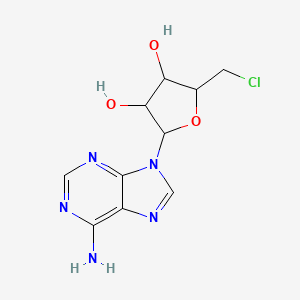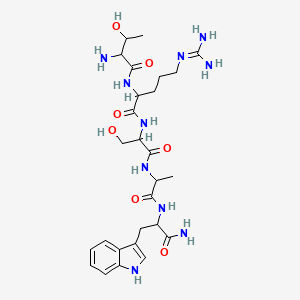
(S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, as well as an indole ring. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Amino Acid Coupling: The initial step involves coupling amino acids using peptide bond formation techniques.
Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed to reveal the functional groups.
Indole Incorporation: The indole ring is introduced through specific reactions that ensure its proper attachment to the peptide chain.
Final Assembly: The final steps involve assembling the intermediate compounds into the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by performing repetitive coupling and deprotection steps. These machines can handle large-scale production, ensuring consistency and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups typically yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialized materials and chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. The indole ring can interact with aromatic residues in proteins, further influencing their activity.
相似化合物的比较
Similar Compounds
Uniqueness
What sets this compound apart from similar molecules is its combination of multiple functional groups and the presence of an indole ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
属性
分子式 |
C27H42N10O7 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC 名称 |
2-[(2-amino-3-hydroxybutanoyl)amino]-N-[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32) |
InChI 键 |
LNQSOPRLNRSQRD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)
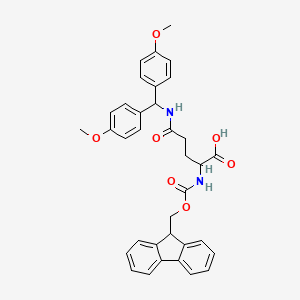
![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)
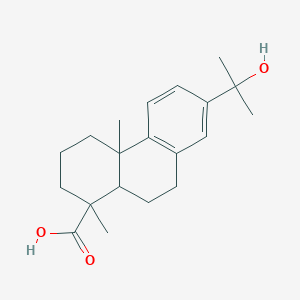
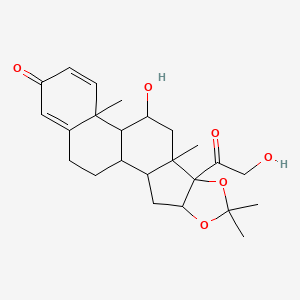
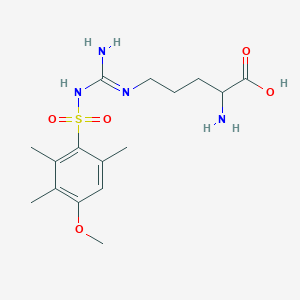
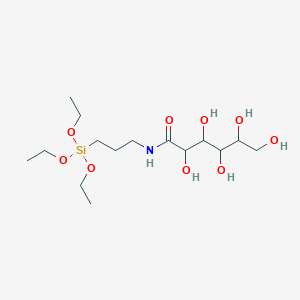
![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)
